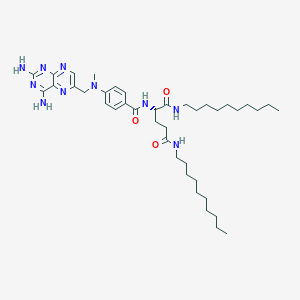
Disodium 8-amino-1,3,6-naphthalenetrisulfonate
説明
Disodium 8-amino-1,3,6-naphthalenetrisulfonate, also known as ANTS, is a polyanionic dye . It has an empirical formula of C10H7NNa2O9S3 and a molecular weight of 427.34 .
Synthesis Analysis
The primary amino group of the ANTS molecule can react with the reducing end of carbohydrates to form a Schiff base . This Schiff base can then be reduced by sodium cyanoborohydride to a secondary amine . The reaction is acid-catalyzed, so the pH of the reaction solution can alter the kinetics and the degree of derivatization of the carbohydrate by ANTS .Molecular Structure Analysis
The molecular structure of Disodium 8-amino-1,3,6-naphthalenetrisulfonate consists of a naphthalene core with three sulfonic acid groups and one amino group .Chemical Reactions Analysis
ANTS is often coupled with the cationic quencher DPX for membrane fusion or permeability assays . The fluorescence of ANTS has been shown to be effectively quenched by Thallium and Cesium ions .Physical And Chemical Properties Analysis
ANTS is a highly negatively charged dye soluble in water and 15% acetic acid . It has a fluorescence excitation maximum at 356 nm and an emission maximum at 512 nm in 0.1 M phosphate pH 7.0 .科学的研究の応用
Membrane Fusion and Permeability Assays
ANTS serves as a polyanionic dye frequently paired with the cationic quencher DPX (X1525) in membrane fusion and permeability assays. These experiments explore how substances move across cell membranes. ANTS fluorescence can be effectively quenched by Thallium and Cesium ions, making it valuable for studying cellular processes .
Neuronal Tracing
Used as a neuronal tracer, ANTS helps researchers map neural pathways. Its relatively high Stokes shift in water separates its emission from biological autofluorescence, aiding in visualizing neuronal connections and pathways .
Water Permeability Studies
D2O (deuterium oxide) increases ANTS’s fluorescence quantum yield four-fold. Researchers leverage this property to determine water permeability in red blood cell ghosts and kidney collecting tubes. ANTS provides insights into water transport mechanisms .
Carbohydrate Labeling via Reductive Amination
ANTS reacts with the reducing end of carbohydrates, forming a Schiff base. This reaction can be reduced by sodium cyanoborohydride to create a secondary amine. Researchers use this chemistry to label complex carbohydrate mixtures for separation via capillary electrophoresis .
Green Pest Control Technology
ANTS can be a nuisance in homes and outdoor spaces. Instead of relying solely on pesticides, green control technology leverages repellent substances to prevent ant infestations. Research on natural repellents contributes to ant diversity protection and conservation .
Traditional Medicine and Pharmacology
While not directly related to ANTS, the broader field of ant research explores their potential in traditional medicine and modern pharmacology. Scientists combine traditional knowledge with modern techniques to harness the healing potential of ants for various health conditions .
作用機序
- This interaction is acid-catalyzed, and the pH of the reaction solution influences the kinetics and degree of derivatization of carbohydrates by ANTS .
- D2O increases its fluorescence quantum yield, useful for determining water permeability in red blood cell ghosts and kidney collecting tubes .
- Excretion : Excretion pathways depend on the specific form of ANTS used (e.g., free compound or conjugates) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
将来の方向性
特性
IUPAC Name |
disodium;8-amino-6-sulfonaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJANRFXWPPWEL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 8-amino-1,3,6-naphthalenetrisulfonate | |
CAS RN |
5398-34-5 | |
| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



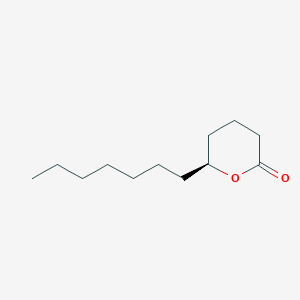

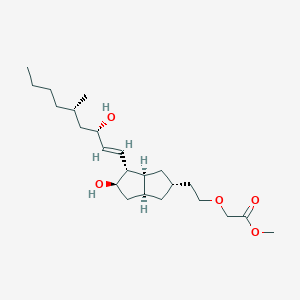
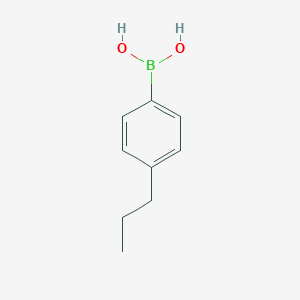
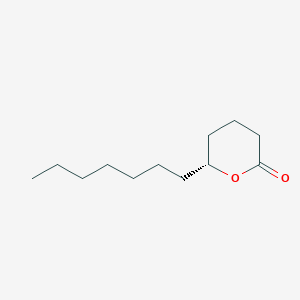
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)





